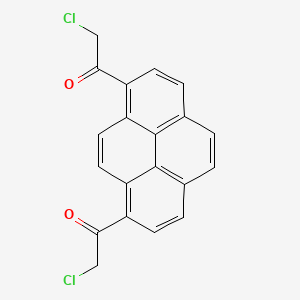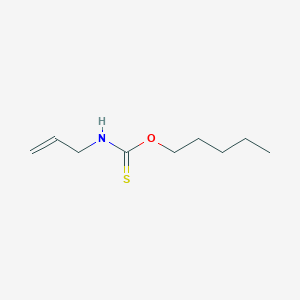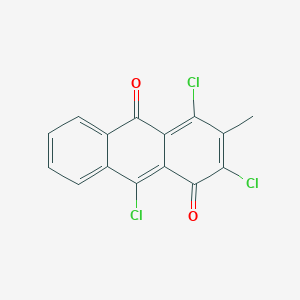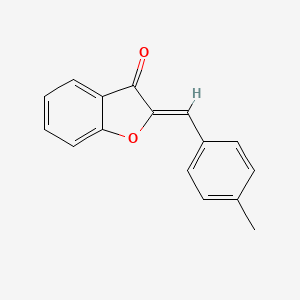
N-Benzyloxycarbonylvalylprolinal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyloxycarbonylvalylprolinal is a synthetic organic compound that has garnered interest in various fields of scientific research. It is a derivative of valine and proline, two amino acids, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis and as an intermediate in the preparation of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonylvalylprolinal typically involves the protection of the amino group of valine with a benzyloxycarbonyl group, followed by coupling with proline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyloxycarbonylvalylprolinal can undergo various chemical reactions, including:
Oxidation: The aldehyde group in the proline moiety can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can also be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid can be used to remove the benzyloxycarbonyl group.
Major Products
Oxidation: The major product is N-Benzyloxycarbonylvalylproline.
Reduction: The major product is N-Benzyloxycarbonylvalylprolinol.
Substitution: The major product is valylprolinal.
Wissenschaftliche Forschungsanwendungen
N-Benzyloxycarbonylvalylprolinal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a model compound for studying peptide interactions and enzyme-substrate specificity.
Medicine: It is investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of N-Benzyloxycarbonylvalylprolinal involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound towards its target. The aldehyde group in the proline moiety can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyloxycarbonylvalylproline: Similar in structure but lacks the aldehyde group.
N-Benzyloxycarbonylvalylprolinol: Similar in structure but has an alcohol group instead of an aldehyde.
N-Benzyloxycarbonylvalylalanine: Similar in structure but contains alanine instead of proline.
Uniqueness
N-Benzyloxycarbonylvalylprolinal is unique due to the presence of the aldehyde group in the proline moiety, which allows it to undergo specific chemical reactions and interact with enzymes in a distinct manner. This makes it a valuable compound for studying enzyme mechanisms and developing enzyme inhibitors.
Eigenschaften
| 91650-00-9 | |
Molekularformel |
C18H24N2O4 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-(2-formylpyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C18H24N2O4/c1-13(2)16(17(22)20-10-6-9-15(20)11-21)19-18(23)24-12-14-7-4-3-5-8-14/h3-5,7-8,11,13,15-16H,6,9-10,12H2,1-2H3,(H,19,23)/t15?,16-/m0/s1 |
InChI-Schlüssel |
QRONLDFFPZYHDZ-LYKKTTPLSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione](/img/structure/B14352323.png)



![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)




